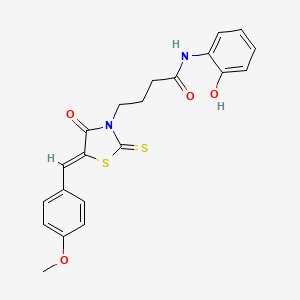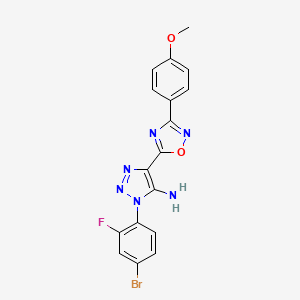![molecular formula C19H22N4O4S B2707455 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide CAS No. 900010-10-8](/img/structure/B2707455.png)
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a methoxyphenyl group, and a thienopyrazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of Action
The compound 2-(4-hydroxypiperidin-1-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide primarily targets VEGFR-2 and P-gp . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. P-gp, or P-glycoprotein, is a protein that pumps foreign substances out of cells and plays a role in multidrug resistance in cancer cells .
Mode of Action
The compound interacts with its targets, VEGFR-2 and P-gp, by binding to them and inhibiting their activity . This interaction results in the inhibition of the phosphorylation of VEGFR-2, PI3K, and Akt proteins in HeLa cells . This inhibition leads to a concentration-dependent reduction in cell proliferation and the induction of early and late apoptosis .
Biochemical Pathways
The compound affects the VEGF signaling pathway by inhibiting the activity of VEGFR-2 . This inhibition disrupts the downstream effects of the pathway, including the phosphorylation of PI3K and Akt proteins . The compound also affects the function of P-gp, potentially altering the efflux of other drugs and compounds from the cell .
Pharmacokinetics
The compound’s ability to inhibit p-gp suggests it may influence the absorption and distribution of other drugs within the body .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis in HeLa cells . The compound also significantly reduces the invasiveness and migration of HeLa cells . In addition, the compound shows potential in reversing cisplatin resistance in HeLa/DDP cells .
Action Environment
Factors such as ph, temperature, and the presence of other drugs (particularly those also targeted by p-gp) could potentially influence the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the reaction of 4-hydroxypiperidine with suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl derivatives.
Construction of the Thienopyrazole Moiety: This is a crucial step that requires specific conditions to form the thienopyrazole ring system.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-hydroxypiperidin-1-yl)benzaldehyde
- 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Uniqueness
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-27-14-4-2-12(3-5-14)23-17(15-10-28-11-16(15)21-23)20-18(25)19(26)22-8-6-13(24)7-9-22/h2-5,13,24H,6-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJEFIXCATOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2707373.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2707376.png)

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)

![6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2707385.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)






